5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile
Overview
Description
5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile: is a heterocyclic compound that features a pyrazole ring substituted with an amino group at the 5-position, a 3-chlorophenyl group at the 1-position, and a cyano group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with malononitrile under basic conditions to yield the desired pyrazole compound.
Reaction Conditions:
Step 1: 3-chlorobenzaldehyde + hydrazine hydrate → hydrazone
Step 2: Hydrazone + malononitrile → this compound
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile: undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Nitro derivatives of the pyrazole compound.
Reduction: Primary amines derived from the cyano group.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile: has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The amino and cyano groups can interact with active sites of enzymes or receptors, leading to inhibition or modulation of biological pathways.
Comparison with Similar Compounds
- 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid
- 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbohydrazide
- 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-yl)(2-furyl)methanone
Comparison
- 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile is unique due to the presence of the cyano group, which imparts distinct reactivity and potential for further functionalization.
- 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid has a carboxylic acid group, making it more acidic and suitable for different types of reactions.
- 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbohydrazide contains a hydrazide group, which can form hydrazones and other derivatives.
- 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-yl)(2-furyl)methanone has a furyl group, which can influence its electronic properties and reactivity.
Properties
IUPAC Name |
5-amino-1-(3-chlorophenyl)pyrazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN4/c11-8-2-1-3-9(4-8)15-10(13)7(5-12)6-14-15/h1-4,6H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKRSWGTAMOYEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=C(C=N2)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352714 | |
Record name | 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24826340 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
51516-68-8 | |
Record name | 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51516-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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